9-(Thian-4-YL)-9H-thioxanthen-9-OL
Description
Significance of Tertiary Alcohols in Advanced Organic Synthesis
Tertiary alcohols are organic compounds distinguished by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. rroij.com This structural feature imparts unique reactivity and significance in the field of advanced organic synthesis.
Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. bohrium.comijarsct.co.in This stability makes them valuable as intermediates in complex multi-step syntheses, where protecting groups might otherwise be required. youtube.com Their synthesis is often achieved through the reaction of Grignard reagents or organolithium compounds with ketones, a fundamental carbon-carbon bond-forming reaction. nih.gov
Overview of Thioxanthene (B1196266) as a Core Scaffold in Chemical Research
Thioxanthene is a tricyclic heterocyclic compound consisting of a central thiopyran ring fused to two benzene (B151609) rings. youtube.com It is structurally related to xanthene, with the oxygen atom of the central ring replaced by a sulfur atom. This substitution has profound effects on the electronic and photophysical properties of the scaffold. The thioxanthene core is a privileged structure in medicinal chemistry and materials science. bookpi.orgnih.gov
Derivatives of thioxanthene have been extensively investigated for a wide range of biological activities. nih.gov Notably, they have found application as antipsychotic agents, where their therapeutic effect is often attributed to their ability to act as antagonists at dopamine (B1211576) receptors. youtube.comnih.govresearchgate.net The geometry of the substituents on the thioxanthene ring system plays a crucial role in their pharmacological activity. researchgate.net Beyond their medicinal applications, thioxanthenes are also explored for their photophysical properties, including their use as photoinitiators in polymerization processes. bohrium.com The thioxanthene unit in 9-(Thian-4-YL)-9H-thioxanthen-9-OL provides a rigid, aromatic core that can engage in π-stacking interactions and serves as a foundation for the attachment of other functional groups.
Role of Saturated Sulfur Heterocycles in Molecular Design
Saturated sulfur heterocycles, such as the thian (tetrahydrothiopyran) ring found in this compound, are important building blocks in medicinal chemistry and molecular design. bohrium.combookpi.orgnih.gov The inclusion of a sulfur atom within a saturated ring system can influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form non-covalent interactions.
Interactive Data Table: Properties of Core Moieties
Below is a table summarizing key properties of the parent structures related to this compound.
| Property | Thioxanthene | Thian (Tetrahydrothiopyran) |
| Chemical Formula | C₁₃H₁₀S | C₅H₁₀S |
| Molar Mass ( g/mol ) | 198.28 | 102.21 |
| Appearance | Yellow solid | Colorless liquid |
| Nature | Aromatic, Planar | Saturated, Non-planar |
Structure
3D Structure
Properties
CAS No. |
116196-78-2 |
|---|---|
Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9-(thian-4-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C18H18OS2/c19-18(13-9-11-20-12-10-13)14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-8,13,19H,9-12H2 |
InChI Key |
QWSUTCANMJIWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Precision Synthesis of 9 Thian 4 Yl 9h Thioxanthen 9 Ol and Analogues
Strategic Approaches to the 9H-Thioxanthene-9-one Precursor Synthesis
The foundation of the target molecule is the 9H-thioxanthen-9-one scaffold. Its synthesis is a critical first step, with both well-established and more advanced methods available to chemists.
Established Methodologies for Thioxanthen-9-one (B50317) Scaffolds
Classic routes to thioxanthen-9-one often involve the cyclization of a 2-mercaptobenzoic acid derivative with a suitable aromatic partner. One common method is the reaction of thiosalicylic acid with a halobenzene in the presence of a base and a copper catalyst, followed by cyclization of the resulting sulfide (B99878) with a strong acid like sulfuric acid. acs.org
Another established method involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide. This approach provides an efficient pathway to the desired thioxanthen-9-one core. researchgate.net Additionally, the oxidation of 9H-thioxanthene represents a direct method to produce 9H-thioxanthen-9-one. mdpi.com This can be achieved using various oxidizing agents. A notable example is a metal-free photocatalytic oxidation using visible light and molecular oxygen with riboflavin (B1680620) tetraacetate as a photocatalyst, which can yield quantitative results. mdpi.com Another protocol utilizes tert-butyl nitrite, oxygen, and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) under blue LED irradiation. chemicalbook.com
Advanced Synthetic Routes to Substituted Thioxanthen-9-ones
Modern synthetic chemistry has introduced more sophisticated methods for preparing substituted thioxanthen-9-ones, which are valuable for creating a library of analogues. These methods often provide greater control over the substitution pattern on the aromatic rings.
One advanced strategy involves a palladium-catalyzed sulfonylative homocoupling of substituted benzophenones to create 9H-thioxanthen-9-one 10,10-dioxides. nih.gov While this yields the sulfone derivative, it highlights the power of modern cross-coupling reactions in building the core structure.
For the synthesis of specifically substituted thioxanthen-9-ones, methods starting from readily available building blocks are advantageous. For instance, a focused library of 3-substituted thioxanthen-9-one-10,10-dioxides was created through nucleophilic aromatic substitution on 3-chloro-10,10-dioxide-thioxanthen-9-one. nih.gov This precursor itself can be synthesized by the reaction of a suitably substituted thiophenol with a 2-iodo-3-chlorobenzoic acid building block, followed by cyclization. nih.gov
Microwave-assisted synthesis has also emerged as a powerful tool. The reaction of 3-chloro-10,10-dioxide-thioxanthen-9-one with various piperidines and piperazines under microwave conditions has been shown to produce the corresponding substituted products in good to excellent yields. nih.gov
Development of Thian-4-yl Organometallic Reagents
With the thioxanthen-9-one precursor in hand, the next critical phase is the preparation of a thian-4-yl organometallic reagent. This reagent will act as the nucleophile to attack the carbonyl group of the thioxanthen-9-one.
Synthesis of Halogenated Thian-4-yl Precursors
The generation of an organometallic reagent typically begins with a halogenated precursor. For the synthesis of a thian-4-yl Grignard or organolithium reagent, a 4-halothiane, such as 4-bromothiane or 4-chlorothiane, is required. The synthesis of such compounds can be achieved through various established halogenation techniques applied to thiane (B73995) or its derivatives.
Formation and Handling of Thian-4-yl Grignard Reagents or Organolithium Species
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent. youtube.comadichemistry.com The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. youtube.comwisc.edu The magnesium metal surface may require activation, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane. adichemistry.comwisc.edu
Alternatively, an organolithium reagent can be prepared by reacting the alkyl halide with lithium metal. masterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. fishersci.fr The formation of organolithium reagents is also highly sensitive to moisture and is typically carried out in an inert atmosphere. masterorganicchemistry.com
Table 1: Comparison of Grignard and Organolithium Reagent Formation
| Reagent Type | Starting Material | Metal | Solvent | Key Considerations |
| Grignard Reagent | Alkyl/Aryl Halide (Cl, Br, I) | Magnesium (Mg) | Diethyl ether, THF | Anhydrous conditions are crucial. youtube.comwisc.edu Metal activation may be needed. adichemistry.com |
| Organolithium Species | Alkyl/Aryl Halide | Lithium (Li) | Hydrocarbon solvents (e.g., pentane, hexane) | Extremely reactive and pyrophoric. Strict anhydrous and inert atmosphere required. masterorganicchemistry.comfishersci.fr |
C-C Bond Formation at the Thioxanthene (B1196266) C-9 Position: Tertiary Alcohol Synthesis
The final key step is the carbon-carbon bond formation that yields the desired tertiary alcohol, 9-(Thian-4-YL)-9H-thioxanthen-9-OL. This is accomplished by reacting the thian-4-yl organometallic reagent with the 9H-thioxanthen-9-one precursor.
The Grignard reaction is a widely used method for forming carbon-carbon bonds through the nucleophilic addition of a Grignard reagent to a carbonyl group. tcichemicals.comleah4sci.com In this case, the thian-4-ylmagnesium halide attacks the electrophilic carbonyl carbon of 9H-thioxanthen-9-one. The reaction initially forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to give the final tertiary alcohol product. wisc.edu
Similarly, an organolithium reagent can be used. The thian-4-yllithium, being a potent nucleophile, will readily add to the ketone, forming a lithium alkoxide intermediate. Subsequent aqueous workup will also furnish the this compound. researchgate.net
The choice between a Grignard reagent and an organolithium species may depend on factors such as the presence of other functional groups in the molecule and the desired reactivity.
Nucleophilic Addition to the Carbonyl of 9H-Thioxanthen-9-one
The primary and most effective method for synthesizing this compound is through the nucleophilic addition of a thian-4-yl organometallic reagent to the electrophilic carbonyl carbon of 9H-Thioxanthen-9-one. The Grignard reaction is a versatile and widely employed method for forming carbon-carbon bonds, particularly in the synthesis of secondary and tertiary alcohols from carbonyl compounds. tcichemicals.com
The general process involves two key steps:
Formation of the Grignard Reagent: The organometallic nucleophile, 4-thianylmagnesium halide, is prepared by reacting 4-halothiane (e.g., 4-bromothiane or 4-chlorothiane) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The magnesium inserts itself into the carbon-halogen bond, creating the highly reactive Grignard reagent.
Nucleophilic Attack: The prepared Grignard reagent is then added to a solution of 9H-Thioxanthen-9-one. The nucleophilic carbon of the thianyl group attacks the carbonyl carbon of the thioxanthenone. This step breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.
Aqueous Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound. youtube.com
This synthetic approach is well-precedented for the thioxanthenone scaffold. For instance, similar reactions using phenylmagnesium chloride and benzylmagnesium chloride have been successfully employed to synthesize 9-phenyl-9H-thioxanthen-9-ol and 9-benzyl-9H-thioxanthen-9-ol, respectively, demonstrating the robustness of this method for creating C9-substituted thioxanthen-9-ol derivatives. acs.org
Optimization of Reaction Conditions for Stereocontrol
The product, this compound, possesses a stereocenter at the C9 position. Furthermore, the incoming thianyl group can adopt either an axial or equatorial position relative to the newly formed thioxanthene ring system. Consequently, the reaction can potentially yield a mixture of diastereomers. Achieving stereocontrol is crucial for isolating a single, well-defined stereoisomer.
Optimization of reaction conditions can influence the stereochemical outcome of the nucleophilic addition. Key parameters include:
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
Solvent: The coordinating ability of the solvent can affect the reactivity and aggregation state of the organometallic reagent, thereby influencing the steric environment of the transition state.
Chelating Agents: The addition of chelating agents can alter the stereochemical course of the reaction by coordinating with the magnesium ion and modifying the steric bulk and geometry of the attacking nucleophile.
Organometallic Reagent: The choice between a Grignard reagent (R-MgX) and an organolithium reagent (R-Li) can impact stereoselectivity due to differences in their reactivity and steric requirements.
While specific studies on the stereocontrolled synthesis of this compound are not extensively documented, general principles of asymmetric synthesis and desymmetrization are well-established for producing chiral tertiary alcohols. nih.gov Strategies such as using chiral catalysts or auxiliaries could be explored to achieve an enantioselective synthesis. nih.govacs.org
Purification and Isolation Methodologies for High-Purity this compound
Obtaining the target compound in high purity is essential for accurate characterization and further investigation. The purification of tertiary alcohols like this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, byproducts, and residual reagents.
Commonly employed purification techniques include:
Extraction and Washing: Following the aqueous workup, the crude product is extracted into an organic solvent. The organic layer is then washed sequentially with solutions such as sodium bicarbonate to remove acidic impurities and brine to remove excess water. In some cases, washing with a dilute base like NaOH can effectively remove phenolic impurities. researchgate.net
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. chemicalbook.com The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), with fractions being collected and analyzed by Thin Layer Chromatography (TLC).
Recrystallization: This technique is used to purify the solid product obtained after initial workup or chromatography. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., propan-2-ol or ethanol) and allowed to cool slowly. chemspider.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor. chemspider.com
Distillation/Sublimation: For products that are sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be effective. However, for high molecular weight tertiary alcohols, these methods are often less practical than chromatography and recrystallization. Other specialized techniques like azeotropic distillation are generally used for separating mixtures of volatile alcohols with close boiling points. google.comyoutube.com
The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of Structurally Modified this compound Analogues for Systematic Investigation
To conduct a systematic investigation of structure-activity relationships, a series of analogues of the parent compound can be synthesized. This involves modifications at three key positions: the thioxanthene core, the thian ring system, and the entire substituent at the C9 position.
Introducing various substituents onto the aromatic rings of the thioxanthene scaffold can significantly alter the electronic and steric properties of the molecule. This is achieved by using appropriately substituted 9H-thioxanthen-9-one derivatives as starting materials. Several methods exist for the synthesis of these precursors. nih.gov
| Substitution Position | Precursor | Synthetic Method | Reference |
| 2-Position | 2-Bromo-9H-thioxanthen-9-one | Starting material for further functionalization, e.g., Schiff base formation. | jocpr.com |
| 3-Position | 3-Chloro-thioxanthen-9-one-10,10-dioxide | Nucleophilic aromatic substitution with amines under microwave conditions. | nih.gov |
| 2,4-Positions | 2,4-Diethyl-9H-thioxanthen-9-one | Reaction of 1,3-diethylbenzene (B91504) with dithiosalicylic acid in concentrated sulfuric acid. | chemicalbook.comchemicalbook.com |
| 1-Position | 1-Amino-9H-thioxanthen-9-one | Used as a key intermediate for synthesizing more complex heterocyclic fused systems. | nih.gov |
| Various | Substituted (2-fluorophenyl)(2-halophenyl)methanones | Reaction with Na₂S·9H₂O in DMF to yield various substituted 9H-thioxanthen-9-ones. | researchgate.net |
These substituted thioxanthenones can then undergo nucleophilic addition with the 4-thianylmagnesium halide reagent to yield the corresponding C9-alcohol analogues.
Analogues can be generated by altering the structure of the thian ring itself. This can be achieved by synthesizing different saturated heterocyclic organometallic reagents and adding them to 9H-thioxanthen-9-one. This approach allows for the investigation of the role of the heteroatom within the six-membered ring and the impact of ring substitution.
Potential modifications include:
Varying the Heteroatom: Replacing the sulfur atom in the thian ring with other heteroatoms, such as oxygen (tetrahydropyran) or nitrogen (piperidine), to probe the influence of the heteroatom on the molecule's properties.
Introducing Substituents on the Ring: Using substituted thian derivatives, such as methyl-substituted thians, to create the initial Grignard reagent. This would allow for an examination of the steric and electronic effects of substituents on the heterocyclic moiety.
Altering Ring Size: Employing five-membered (e.g., tetrahydrothienyl) or seven-membered saturated heterocyclic reagents to assess the impact of ring strain and conformation.
The synthesis of these varied heterocyclic precursors would follow standard organic chemistry protocols, typically starting from the corresponding heterocyclic halides to generate the necessary organometallic reagents for addition to the thioxanthenone carbonyl.
A broader range of analogues can be synthesized by replacing the entire thian-4-yl group with other cyclic substituents at the C9 position. This strategy allows for a wide exploration of the chemical space around the thioxanthene core. The synthesis invariably involves the Grignard (or similar organometallic) addition to 9H-thioxanthen-9-one. acs.org
| C9 Substituent | Reagent | Product | Reference |
| Phenyl | Phenylmagnesium chloride | 9-Phenyl-9H-thioxanthen-9-ol | acs.org |
| Benzyl | Benzylmagnesium chloride | 9-Benzyl-9H-thioxanthen-9-ol | acs.org |
| Various Aryl and Heteroaryl | Corresponding organolithium or Grignard reagents | 9-Aryl/Heteroaryl-9H-thioxanthen-9-ols | General method |
| Aminoalkanamide Chains | N/A (different synthetic route) | N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives | nih.govresearchgate.net |
This approach has been used to introduce simple carbocyclic groups like phenyl and benzyl. acs.org The methodology is broadly applicable, and a diverse library of analogues can be created by employing Grignard or organolithium reagents derived from various aromatic (e.g., naphthyl, pyridyl) and aliphatic (e.g., cyclohexyl) halides.
Elucidating the Chemical Reactivity and Transformation Pathways of 9 Thian 4 Yl 9h Thioxanthen 9 Ol
Reactions Involving the Tertiary Alcohol Functional Group
The tertiary alcohol group at the C9 position is a key site for chemical modification of 9-(Thian-4-YL)-9H-thioxanthen-9-OL. Its reactivity is characterized by susceptibility to elimination, oxidation under specific conditions, and substitution by various nucleophiles and electrophiles.
Elimination Reactions to Form Olefins from the Tertiary Alcohol
Based on the principles of organic chemistry, the tertiary alcohol of this compound is expected to undergo elimination reactions under acidic conditions to yield a stable olefin. This reaction, a dehydration, would proceed via a carbocation intermediate at the C9 position, which is stabilized by the adjacent aromatic rings of the thioxanthene (B1196266) system. The resulting exocyclic double bond would be in conjugation with the aromatic system, providing a thermodynamic driving force for the reaction.
While specific experimental data for the elimination reaction of this compound is not extensively documented in publicly available literature, the formation of a double bond at the 9-position is a known feature in many thioxanthene derivatives, often enhancing their biological activity. nih.gov
Table 1: Plausible Elimination Reaction of this compound
| Reactant | Reagent/Condition | Plausible Product |
| This compound | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | 9-(Thian-4-ylidene)-9H-thioxanthene |
Oxidation Reactions at the Hydroxyl Group
The oxidation of tertiary alcohols is generally challenging under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. However, under specific and often forcing conditions, oxidation can occur, typically involving C-C bond cleavage. For instance, photocatalytic oxidation of tertiary alcohols on a TiO₂ surface has been shown to result in the cleavage of a C-C bond to form a ketone and an alkane. nih.gov
In the case of this compound, such an oxidative cleavage would lead to the formation of thioxanthen-9-one (B50317) and a derivative of the thiane (B73995) ring. This reaction pathway highlights a potential route for the degradation or metabolic transformation of this compound.
Table 2: Potential Oxidative Cleavage of this compound
| Reactant | Reagent/Condition | Potential Products |
| This compound | Strong oxidizing agent (e.g., KMnO₄, heat) or Photocatalysis (e.g., TiO₂) | Thioxanthen-9-one + Thiane-derived fragments |
Furthermore, the oxidation of the sulfur atom within the thioxanthene ring to a sulfoxide (B87167) is a feasible transformation that could occur under milder oxidative conditions.
Reactions with Electrophiles or Nucleophiles at the Hydroxyl Moiety
The hydroxyl group of this compound can act as a leaving group in the presence of an acid, facilitating nucleophilic substitution at the C9 position. This reactivity is exemplified by the synthesis of related thioxanthene derivatives. For instance, 9H-thioxanthen-9-ol can react with (cyclo)alkylhydrazides in the presence of pyridinium (B92312) perchlorate (B79767) to yield N-(9H-thioxanthen-9-yl)(cyclo)alkylhydrazides. orscience.ru This demonstrates the feasibility of substituting the hydroxyl group with nitrogen-based nucleophiles.
Similarly, the synthesis of N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives has been reported, further supporting the potential for nucleophilic substitution at the C9 position. nih.gov These reactions likely proceed through the protonation of the hydroxyl group, followed by its departure as a water molecule and subsequent attack by the nucleophile on the resulting stabilized carbocation.
Table 3: Examples of Nucleophilic Substitution at the C9-OH Group of Thioxanthene Scaffolds
| Starting Material | Nucleophile | Product | Reference |
| 9H-thioxanthen-9-ol | (Cyclo)alkylhydrazide | N-(9H-thioxanthen-9-yl)(cyclo)alkylhydrazide | orscience.ru |
| 9H-thioxanthen-9-ol (inferred) | Aminoalkanamide | N-(9H-thioxanthen-9-yl)aminoalkanamide | nih.gov |
Reactivity Studies of the Thioxanthene Core in this compound
The thioxanthene core, a dibenzothiopyran system, possesses aromatic character and is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents.
Nucleophilic Attack on the Thioxanthene Scaffold
Nucleophilic aromatic substitution on the thioxanthene ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups or a good leaving group. For example, the synthesis of aminated tetracyclic thioxanthenes has been achieved through the nucleophilic aromatic substitution of a chlorine atom at the C-1 position of 1-chloro-4-propoxy-9H-thioxanthen-9-one with an amine. nih.gov This indicates that positions on the aromatic rings can be susceptible to nucleophilic attack.
Furthermore, the synthesis of 1-(heterocyclic substituted anilino)-9H-thioxanthen-9-ones demonstrates that substitution at the 1-position of the thioxanthenone ring is a viable synthetic strategy. nih.gov While the starting material in these examples is a thioxanthenone, the principle of nucleophilic aromatic substitution on the thioxanthene core remains relevant, especially if activating groups are present.
Oxidation States and Redox Chemistry of the Thioxanthene Sulfur Atom
The sulfur atom within the central ring of the thioxanthene scaffold is a key center of reactivity, capable of existing in several oxidation states. libretexts.org In its native form in this compound, the sulfur is in the sulfide (B99878) oxidation state (-2). This thioether can undergo controlled oxidation to form the corresponding sulfoxide and sulfone. acs.org
The oxidation of the thioxanthene sulfur is a common transformation for this class of compounds. chemicalbook.com Mild oxidizing agents, such as hydrogen peroxide or peracids, can convert the sulfide to a sulfoxide. libretexts.org The resulting thioxanthene S-oxide introduces a new stereocenter at the sulfur atom, leading to potential diastereomers. acs.org Further oxidation under more vigorous conditions can yield the corresponding sulfone, where the sulfur atom reaches a +6 oxidation state. libretexts.orgacs.org The redox chemistry is generally reversible, although the reduction of a sulfone back to a sulfide requires strong reducing agents.
The change in the oxidation state of the thioxanthene sulfur atom significantly alters the electronic properties and geometry of the molecule. The electron-withdrawing nature of the sulfoxide and sulfone groups can influence the reactivity of the aromatic rings and the C9 position.
Table 1: Oxidation States of the Thioxanthene Sulfur Atom
| Oxidation State | Functional Group | Structure Fragment |
| -2 | Sulfide (Thioether) | |
| 0 | Sulfoxide | |
| +2 | Sulfone |
The structures depicted are representative of the thioxanthene core and not the full molecule.
Chemical Transformations of the Thian-4-yl Moiety within the Compound
The saturated thian ring offers a different set of potential chemical transformations compared to the aromatic thioxanthene core. Its reactivity is primarily centered around the sulfur atom and the stability of the saturated heterocyclic ring system.
Oxidation Reactions of the Thian Ring Sulfur Atom
Similar to the thioxanthene sulfur, the sulfur atom in the thian ring is a nucleophilic thioether that can be readily oxidized. libretexts.org The oxidation of 4-substituted thianes has been studied and provides a model for the reactivity of this moiety. acs.org Treatment with one equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) would be expected to yield the corresponding thian-sulfoxide. The stereochemical outcome of this oxidation is of significant interest, as it can lead to both cis and trans diastereomers relative to the substituent at the C4 position. acs.org
Further oxidation of the thian-sulfoxide would produce the thian-sulfone, a six-membered cyclic sulfone. The oxidation state of the thian sulfur can thus be modulated independently or concurrently with the thioxanthene sulfur, allowing for the synthesis of a variety of di-, tri-, and tetra-oxidized species.
Table 2: Products of Thian Ring Sulfur Oxidation
| Reagent | Product |
| 1 eq. mCPBA | 9-(1-Oxidothian-4-yl)-9H-thioxanthen-9-ol |
| >1 eq. mCPBA | 9-(1,1-Dioxidothian-4-yl)-9H-thioxanthen-9-ol |
Ring-Opening or Rearrangement Reactions of the Saturated Sulfur Heterocycle
Saturated heterocycles, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. youtube.com The thian ring in this compound could potentially be opened through reactions involving the sulfur atom. For instance, in the presence of strong acids, protonation of the sulfur atom could activate the ring towards nucleophilic attack, leading to cleavage of a carbon-sulfur bond. rsc.org
Furthermore, if the thian sulfur is oxidized to a sulfoxide, it could become susceptible to rearrangements like the Pummerer rearrangement. chemtube3d.com This reaction typically occurs upon treatment of a sulfoxide with an activating agent like acetic anhydride (B1165640) and involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. Such a transformation would lead to the functionalization of the carbon atom adjacent to the sulfur within the thian ring.
Investigating Intramolecular Interactions and Their Influence on Reactivity
The specific three-dimensional arrangement of this compound allows for potential intramolecular interactions that can significantly influence its conformation and chemical reactivity.
A primary candidate for such an interaction is hydrogen bonding. The hydroxyl group at the C9 position can act as a hydrogen bond donor, while the sulfur atoms of the thioxanthene and thian rings, or the oxygen atom of a sulfoxide group, can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond could stabilize certain conformations, thereby influencing the stereochemical course of reactions by sterically blocking one face of the molecule.
Advanced Spectroscopic and Structural Characterization of 9 Thian 4 Yl 9h Thioxanthen 9 Ol
X-ray Crystallography for Definitive Solid-State Structure Elucidation
Analysis of Molecular Geometry and Bond Parameters
requires access to detailed experimental findings that are currently not available in the public domain. The creation of scientifically accurate and informative content for each of these subsections, including the generation of data tables, is therefore not possible.
Research on related compounds, such as thioxanthen-9-one (B50317) and its derivatives, does indicate that these analytical techniques are standard for the characterization of this class of molecules. However, the data from these related compounds cannot be extrapolated to 9-(Thian-4-YL)-9H-thioxanthen-9-OL with the level of accuracy and specificity required for a dedicated scientific article.
Until research on the synthesis and detailed analytical characterization of this compound is conducted and published in peer-reviewed scientific journals, the generation of the requested article remains unfeasible.
Intermolecular Interactions and Crystal Packing Motifs
At the forefront of these interactions is the hydrogen bond, a potent and directional force in crystal engineering. mdpi.com The hydroxyl group (-OH) on the C9 position of the thioxanthene (B1196266) core is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This can lead to the formation of robust supramolecular synthons, such as the common O-H···O dimer, which often prevails as a dominant interaction in related structures. core.ac.uk In the absence of other strong acceptors, the sulfur atom of the thioxanthene or thianyl ring could potentially act as a weak hydrogen bond acceptor, forming O-H···S interactions, though these are generally less favorable than O-H···O bonds.
Beyond classical hydrogen bonding, weaker interactions play a significant role in the crystal packing. These include:
π-π Stacking: The electron-rich aromatic rings of the thioxanthene backbone are prone to π-π stacking interactions, which are a common feature in the crystal structures of thioxanthene and thioxanthone derivatives. core.ac.uk These interactions contribute to the stabilization of the crystal lattice by maximizing van der Waals forces between adjacent molecules.
C-H···π Interactions: The hydrogen atoms of the thianyl ring and the aromatic thioxanthene core can engage in C-H···π interactions with the electron clouds of neighboring aromatic systems.
Other Weak Interactions: Interactions involving the sulfur atoms, such as C-H···S contacts and dipole-dipole interactions, further influence the three-dimensional arrangement of the molecules. rsc.org The geometry and interplay of these weaker forces, in conjunction with the stronger hydrogen bonds, govern the final crystal packing motif. core.ac.uk
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Photophysical Properties
The electronic and photophysical properties of this compound are primarily determined by the thioxanthene chromophore. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of this molecule. nih.gov
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the thioxanthene system. Typically, thioxanthene derivatives exhibit strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic rings. rsc.org The presence of the sulfur atom and the hydroxyl group can also give rise to weaker n-π* transitions at longer wavelengths.
The substitution at the C9 position with a thianyl group is not expected to cause a major shift in the absorption maxima compared to the parent 9-hydroxy-9H-thioxanthene, as the thianyl group is an aliphatic, non-conjugated substituent. However, subtle shifts may occur due to inductive effects or conformational changes influencing the electronic environment of the chromophore.
Fluorescence: Many thioxanthene derivatives are known to be fluorescent, and it is anticipated that this compound would also exhibit fluorescence upon excitation at its absorption maxima. nih.govnih.gov The emission spectrum would likely be a mirror image of the absorption band, with a characteristic Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. The presence of the hydroxyl group can, in some cases, lead to excited-state proton transfer or other non-radiative decay pathways that may quench fluorescence.
The photophysical properties of thioxanthene derivatives are of interest for applications such as fluorescent probes and theranostics. nih.govnih.gov The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictates the absorption and emission characteristics. In thioxanthenes, the HOMO is typically associated with the π-system of the electron-rich dibenzothiophene (B1670422) core, while the LUMO is a π* orbital. The energy gap between these orbitals corresponds to the energy of the lowest-lying electronic transition.
A representative table of expected spectroscopic data, based on published data for similar thioxanthene derivatives, is provided below.
| Spectroscopic Parameter | Expected Range/Value | Associated Transition |
| λmax (Absorption) | 250-350 nm | π-π* |
| ε (Molar Absorptivity) | 10,000 - 50,000 M-1cm-1 | - |
| λem (Emission) | 350-450 nm | Fluorescence |
| Stokes Shift | 50-100 nm | - |
This table is illustrative and based on data for related thioxanthene compounds. Actual values for this compound would require experimental determination.
Theoretical and Computational Chemistry Insights into 9 Thian 4 Yl 9h Thioxanthen 9 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbital energies, and various spectroscopic properties.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 9-(Thian-4-YL)-9H-thioxanthen-9-OL, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining reliable results. The resulting optimized geometry would provide a foundational understanding of the molecule's three-dimensional shape.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method is used to investigate the electronic excited states of molecules. The output of a TD-DFT calculation includes vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum (like UV-Vis). It also provides oscillator strengths, which are related to the intensity of these absorptions. Such a study would predict the color and photochemical potential of the compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. An FMO analysis for this compound would provide the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and electronic transport properties. Visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, indicating the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT and FMO Data for this compound
| Parameter | Hypothetical Value | Significance |
| Ground State Energy | -X.XXXX Hartrees | Provides a measure of the molecule's stability. |
| HOMO Energy | -Y.YY eV | Indicates the ionization potential and electron-donating ability. |
| LUMO Energy | -Z.ZZ eV | Indicates the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | (Y.YY - Z.ZZ) eV | Relates to chemical reactivity and electronic transitions. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT and FMO analysis.
Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility
While quantum chemical calculations often focus on a single, static structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape and flexibility of this compound over time. By simulating the motion of the atoms based on a force field, MD can reveal the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for a molecule with a flexible thian ring and a rotatable bond connecting it to the thioxanthene (B1196266) core. The results would provide insights into how the molecule might interact with its environment, such as a solvent or a biological receptor.
Computational Studies of Reaction Mechanisms and Energy Barriers
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in a reaction of interest.
Transition State Characterization
To understand the kinetics of a reaction involving this molecule, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state. Frequency calculations are then performed to confirm that it is a true transition state (having one and only one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, a crucial factor in determining the reaction rate.
Table 2: Hypothetical Reaction Energetics for a Reaction Involving this compound
| Parameter | Hypothetical Value (kcal/mol) | Significance |
| Energy of Reactants | 0.0 | Reference energy. |
| Energy of Transition State | +XX.X | Determines the activation energy barrier. |
| Energy of Products | -YY.Y | Determines the overall thermodynamics of the reaction. |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reaction Pathway Mapping
Computational chemistry offers robust tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. For this compound, a key potential reaction pathway amenable to computational study is the acid-catalyzed dehydration of the tertiary alcohol. This reaction would lead to the formation of a stabilized thioxanthenyl cation, which could then be quenched by a nucleophile or undergo elimination to form a thioxanthene derivative.
The mapping of this reaction pathway would typically involve the following computational steps:
Geometry Optimization: The initial structures of the reactant (this compound), any catalysts (e.g., a hydronium ion), intermediates, transition states, and products are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed for this purpose.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactant to the intermediate or product. This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to trace the reaction path from the transition state down to the connected reactant and product, confirming that the located transition state is the correct one for the reaction of interest.
While specific studies on the reaction pathways of this compound are not prevalent in the literature, computational analyses of similar tertiary alcohols confirm the feasibility of such dehydration reactions and the ability of computational methods to accurately model their energetic profiles.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, key spectroscopic data can be computationally predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated from a frequency analysis can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. Key vibrational modes for this compound would include the O-H stretch of the hydroxyl group, C-S stretching vibrations of the thian and thioxanthene rings, and various C-H and C-C stretching and bending modes of the aromatic and aliphatic rings.
The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for a compound like this compound, based on typical accuracies of modern computational methods.
| Parameter | Predicted Value (Computational) | Experimental Value (Typical) |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.8 - 7.5 | 7.0 - 7.6 |
| Thian Protons | 1.5 - 3.0 | 1.6 - 3.2 |
| OH Proton | 2.0 - 4.0 | Variable, depends on solvent and concentration |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 120 - 140 | 122 - 142 |
| C9 (Carbinol) | 75 - 85 | 78 - 88 |
| Thian Carbons | 25 - 45 | 27 - 47 |
| IR (cm⁻¹) | ||
| O-H Stretch | 3550 - 3650 (unscaled) | 3400 - 3600 (broad) |
| C-S Stretch | 650 - 750 | 670 - 770 |
| Aromatic C-H Stretch | 3000 - 3100 | 3020 - 3120 |
It is important to note that the accuracy of these predictions is highly dependent on the level of theory, basis set, and whether solvent effects are included in the computational model.
Charge Distribution and Electrostatic Potential Surface Analysis
The distribution of electron density within a molecule is fundamental to its reactivity. Computational chemistry provides tools to analyze this distribution, such as population analysis schemes and the calculation of the molecular electrostatic potential (MEP).
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom in this compound. These analyses would be expected to show:
A significant negative charge on the oxygen atom of the hydroxyl group due to its high electronegativity.
A corresponding positive charge on the hydrogen of the hydroxyl group and the C9 carbon to which it is attached.
The sulfur atoms in the thioxanthene and thian rings will also carry partial charges, influenced by their bonding environment.
The delocalized π-system of the thioxanthene backbone will result in a nuanced charge distribution across the aromatic rings.
Electrostatic Potential Surface (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack. dtic.mil The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would be expected to reveal:
A region of intense negative potential (red) around the oxygen atom of the hydroxyl group, corresponding to its lone pairs of electrons. This is the primary site for protonation and interaction with electrophiles. dtic.mil
Regions of positive potential (blue) around the hydroxyl hydrogen and the aromatic protons.
The π-faces of the aromatic rings may show regions of negative potential, making them susceptible to interactions with cations or electrophiles. dtic.mil
The analysis of the MEP provides valuable insights into the non-covalent interaction capabilities of the molecule, which are crucial for understanding its behavior in a biological context or in crystal packing. mdpi.com
Mechanistic Research on the Chemical Transformations of 9 Thian 4 Yl 9h Thioxanthen 9 Ol
Kinetics and Thermodynamics of Key Reactions
Detailed kinetic and thermodynamic data for the chemical transformations of 9-(Thian-4-YL)-9H-thioxanthen-9-OL are not readily found in the surveyed literature. Studies on related compounds, such as the photophysical and photochemical behaviors of thioxanthen-9-one (B50317), indicate that solvent polarity can influence the decay kinetics of its triplet state. nih.gov For instance, the self-quenching rate constant of the triplet state of thioxanthen-9-one varies in different solvent systems like acetonitrile (B52724) and its aqueous mixtures. nih.gov However, direct kinetic measurements and thermodynamic profiling for reactions of this compound are absent.
Computational studies on related systems, such as the reaction of thioketones with nitrilimines, have been performed using density functional theory (DFT) to explore reaction mechanisms and selectivities. researchgate.net Such computational approaches could, in principle, be applied to this compound to predict kinetic and thermodynamic parameters, but specific studies are yet to be published.
Role of Solvents and Catalysts in Reaction Outcomes
The influence of solvents and catalysts on the reactions of thioxanthene (B1196266) derivatives is a recognized area of investigation. The solvent can significantly affect reaction pathways and stereoselectivity. rsc.org For example, the polarity of the solvent has been shown to modulate the excited-state dynamics of other complex organic molecules. researchgate.net In the context of thioxanthenes, solvents can influence the efficiency of photochemical reactions. nih.gov
Catalysis plays a crucial role in the synthesis and transformation of thioxanthene structures. For instance, the synthesis of 9H-thioxanthenes can be achieved via indium(III) triflate-catalyzed reductive cyclization of 2-(arylthio)benzaldehydes. acs.org Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of functionalized thioxanthene derivatives. nih.gov However, specific studies detailing the catalytic cycles and the precise role of different solvents in controlling the reaction outcomes for this compound are not available.
Intermediates Identification and Characterization
The identification of reaction intermediates is crucial for elucidating reaction mechanisms. Spectroscopic techniques such as NMR and mass spectrometry are powerful tools for this purpose. nih.govmdpi.com For instance, transient absorption spectroscopy has been used to identify triplet states and radical ions in the photochemical reactions of thioxanthen-9-one. nih.govnih.gov While these studies provide a framework for how intermediates in thioxanthene chemistry might be investigated, specific reports on the isolation or spectroscopic characterization of intermediates in the chemical transformations of this compound are not present in the reviewed literature. Computational chemistry also offers a pathway to predict the structures and energies of potential intermediates. aps.org
Stereochemical Control and Reaction Selectivity Mechanisms
Stereochemical control is a vital aspect of organic synthesis, particularly for creating compounds with specific biological activities. The synthesis of enantiomerically pure compounds often relies on asymmetric synthesis methodologies. While there are reports on the asymmetric synthesis of related sulfur-containing heterocycles, specific methods for achieving stereochemical control in the synthesis or reactions of this compound are not described. The thian-4-yl substituent introduces a stereocenter, and the hydroxyl group at the 9-position can also be chiral, suggesting that stereoisomers of this compound exist. However, the mechanisms for controlling the formation of specific stereoisomers have not been elucidated in the available literature. General principles of stereoselectivity in reactions involving cyclic compounds and the influence of solvents on stereochemical outcomes are known, but their specific application to this molecule remains unexplored. rsc.org
Structure Reactivity Relationships and Design Principles for Thioxanthene Thian Hybrid Systems
Investigating the Influence of Substituents on Chemical Reactivity and Stability
The reactivity and stability of the 9-(Thian-4-YL)-9H-thioxanthen-9-OL system can be significantly modulated by the introduction of various substituents on both the thioxanthene (B1196266) and thian moieties. The electronic and steric nature of these substituents plays a pivotal role in determining the compound's susceptibility to different chemical transformations.
The thioxanthene ring system, a sulfur-containing analog of xanthene, is known to be susceptible to oxidation at the sulfur atom, potentially forming sulfoxides and sulfones. nih.gov The electron density of the sulfur atom, and thus its nucleophilicity and susceptibility to oxidation, can be directly influenced by substituents on the aromatic rings. Electron-donating groups (EDGs) such as alkoxy or amino groups would be expected to increase the electron density on the sulfur, making it more prone to oxidation. Conversely, electron-withdrawing groups (EWGs) like nitro or halogen groups would decrease the electron density, rendering the sulfur atom less reactive towards oxidation. acs.org
The stability of the tertiary alcohol at the C9 position is another key aspect of reactivity. This hydroxyl group can be eliminated to form a thioxanthylium ion, a reaction that is often facilitated by acidic conditions. The stability of this carbocationic intermediate is highly dependent on the nature of the substituents on the thioxanthene rings. EDGs on the aromatic rings would stabilize the positive charge through resonance and inductive effects, thereby facilitating the elimination reaction. EWGs, on the other hand, would destabilize the thioxanthylium ion, making the elimination more difficult.
A general overview of the expected effects of substituents on the reactivity of this compound is presented in the table below.
| Substituent Position | Substituent Type | Expected Effect on Reactivity | Expected Effect on Stability |
| Thioxanthene Rings | Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Increased susceptibility of sulfur to oxidation; increased ease of C9-OH elimination. | Decreased stability of the C9-OH bond; increased stability of the thioxanthylium intermediate. |
| Thioxanthene Rings | Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decreased susceptibility of sulfur to oxidation; decreased ease of C9-OH elimination. | Increased stability of the C9-OH bond; decreased stability of the thioxanthylium intermediate. |
| Thian Ring | Bulky Groups | Steric hindrance at the C9 position, potentially slowing down reactions at this site. | May increase overall conformational stability. |
Correlating Structural Features with Spectroscopic Signatures
The structural features of this compound and its derivatives can be elucidated through various spectroscopic techniques, with each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would provide characteristic signals for the protons on the thioxanthene and thian rings. The aromatic protons of the thioxanthene moiety would typically appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns being sensitive to the presence and position of substituents. The protons on the thian ring would resonate in the upfield region, and their chemical shifts and multiplicities would reveal information about the conformation of the ring. A key signal would be the singlet for the hydroxyl proton at C9, the chemical shift of which can be influenced by hydrogen bonding. acs.org
¹³C NMR spectroscopy would show distinct signals for the carbon atoms of both the thioxanthene and thian rings. The C9 carbon bearing the hydroxyl group and attached to the thian ring would have a characteristic chemical shift in the range of δ 70-80 ppm. acs.org The chemical shifts of the aromatic carbons would be indicative of the electronic environment and would be altered by substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. acs.org The exact position and shape of this band can provide information about hydrogen bonding. Characteristic absorptions for the aromatic C-H and C=C bonds of the thioxanthene ring would also be present.
Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. A prominent fragmentation pathway would likely involve the loss of a water molecule from the molecular ion, leading to the formation of the corresponding thioxanthylium ion. The fragmentation of the thian ring could also be observed.
The table below summarizes the expected key spectroscopic data for the parent compound, this compound.
| Spectroscopic Technique | Key Expected Signature | Structural Correlation |
| ¹H NMR | δ 7.0-8.5 (m) | Aromatic protons of the thioxanthene ring |
| δ 1.5-3.0 (m) | Protons of the thian ring | |
| Singlet (variable shift) | C9-OH proton | |
| ¹³C NMR | δ 120-140 | Aromatic carbons of the thioxanthene ring |
| δ 70-80 | C9 carbon | |
| δ 25-45 | Carbons of the thian ring | |
| IR | 3200-3600 cm⁻¹ (broad) | O-H stretching of the C9-hydroxyl group |
| Mass Spectrometry | [M-H₂O]⁺ | Formation of the stable thioxanthylium ion |
Exploring Intramolecular Cooperativity between the Thioxanthene and Thian Moieties
The proximity of the thioxanthene and thian rings in this compound allows for the possibility of intramolecular interactions that can influence the compound's conformation and reactivity. One such potential interaction is a non-covalent interaction between the sulfur atom of the thian ring and the sulfur atom of the thioxanthene ring, or with the aromatic π-system.
Sulfur-sulfur interactions, though generally weak, can play a role in stabilizing specific conformations in sulfur-rich molecules. rsc.org In the case of this compound, the relative orientation of the two rings could be influenced by such an interaction, potentially leading to a preferred conformation in solution.
Furthermore, the lone pairs of electrons on the sulfur atom of the thian ring could engage in a through-space interaction with the electron-deficient C9 carbon or the adjacent aromatic rings of the thioxanthene moiety. This type of intramolecular cooperativity, where one part of the molecule influences the reactivity of another through non-covalent forces, is a key concept in modern organic chemistry. rsc.orgnih.gov
Development of General Design Principles for Novel Heterocyclic Compounds with Similar Architectures
The study of this compound and its derivatives can lead to the development of general design principles for creating new heterocyclic compounds with tailored properties. These principles would be based on the structure-reactivity and structure-property relationships established for this hybrid system.
Modulation of Redox Properties: The redox potential of the thioxanthene core can be fine-tuned by the strategic placement of electron-donating or electron-withdrawing substituents on the aromatic rings. This principle can be used to design molecules with specific electrochemical properties for applications in materials science or as redox-active probes. rsc.org
Control of Reactivity at the C9 Position: The reactivity at the C9 position, particularly the ease of forming the thioxanthylium ion, can be controlled by the electronic nature of the substituents on the thioxanthene rings. This allows for the design of compounds that can act as precursors for further functionalization or as pH-sensitive molecular switches.
Introduction of Functional Groups: The thian ring provides a scaffold for the introduction of various functional groups without significantly altering the electronic properties of the thioxanthene core. This allows for the attachment of pharmacophores, fluorescent tags, or other moieties to create multifunctional molecules.
By applying these design principles, it is possible to systematically modify the structure of this compound to create a diverse library of novel heterocyclic compounds with a wide range of potential applications. The synthesis of such compounds would likely involve multi-step sequences, starting from readily available thioxanthenone precursors. nih.gov
Future Research Directions and Unexplored Chemical Avenues for 9 Thian 4 Yl 9h Thioxanthen 9 Ol Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency or Atom Economy
The likely synthesis of 9-(Thian-4-YL)-9H-thioxanthen-9-OL involves the addition of a thian-4-yl organometallic reagent to a 9H-thioxanthen-9-one precursor. While effective, this approach can be refined to enhance efficiency and atom economy.
Future research could focus on:
Grignard and Organolithium Reagent Optimization: A systematic study of the formation of 4-thianylmagnesium halides or 4-lithiothiane is warranted. researchgate.net Research into optimal solvents, temperatures, and activating agents for the magnesium or lithium insertion could lead to higher yields and reduced side product formation. The reactivity of these organometallic reagents with 9H-thioxanthen-9-one could be fine-tuned to minimize homo-coupling and other undesired reactions. researchgate.netleah4sci.com
Direct C-H Functionalization: A more atom-economical approach would involve the direct coupling of thiane (B73995) with 9H-thioxanthen-9-one. While challenging, advancements in transition-metal-catalyzed C-H activation could pave the way for a more direct and environmentally benign synthesis, eliminating the need for pre-functionalized thiane.
Flow Chemistry Synthesis: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters in a flow reactor could optimize the formation of the organometallic reagent and its subsequent reaction with the thioxanthenone, potentially leading to higher purity and yield.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Optimized Grignard/Organolithium | Well-established reactivity; potentially high yields. | Requires anhydrous conditions; formation of side products. |
| Direct C-H Functionalization | High atom economy; reduced waste. | Requires development of specific catalysts; potential for regioselectivity issues. |
| Flow Chemistry | Enhanced safety and control; improved scalability. | Initial setup costs; optimization of flow parameters required. |
Exploration of Organocatalytic or Photocatalytic Transformations
The thioxanthene (B1196266) moiety is known for its photochemical properties, suggesting that this compound could be a valuable scaffold in organocatalysis and photocatalysis.
Future research directions include:
Asymmetric Organocatalysis: The hydroxyl group at the 9-position offers a handle for the introduction of chiral auxiliaries. The resulting chiral thioxanthene-thian derivatives could be explored as novel organocatalysts for asymmetric transformations, leveraging the steric and electronic properties of the bulky heterocyclic framework.
Photoredox Catalysis: Thioxanthene derivatives can act as potent photoredox catalysts. Investigating the ability of this compound and its derivatives to absorb visible light and initiate electron transfer processes could lead to new metal-free catalytic systems for a variety of organic transformations, including the degradation of organic pollutants. mdpi.commdpi.comresearchgate.net
Photoinitiated Polymerization: The thioxanthene core is a known photoinitiator. The influence of the thian substituent on the photoinitiating efficiency could be explored for applications in photopolymerization and 3D printing.
Investigation of Advanced Materials Science Applications Based on the Chemical Structure
The rigid, conjugated system of the thioxanthene core combined with the flexible, saturated thian ring offers intriguing possibilities for the development of advanced materials.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): Thiophene-fused polyaromatic systems have shown promise in OLEDs. researchgate.netnih.gov The unique electronic properties of the thioxanthene-thian hybrid could be harnessed in the design of new host or emissive materials for OLEDs. The saturated thian ring might influence the solid-state packing and morphology of thin films, which are crucial for device performance.
Fluorescent Probes: Xanthene and thioxanthene derivatives are widely used as fluorescent probes for the detection of various analytes. rsc.orgrsc.orgresearchgate.netnih.gov The thian moiety could be functionalized with specific recognition units to create novel fluorescent sensors for biologically or environmentally important species. The sulfur atom in the thian ring could also play a role in coordinating with metal ions, leading to new chemosensors.
Corrosion Inhibitors: Organic compounds containing sulfur and nitrogen atoms are known to be effective corrosion inhibitors. researchgate.netjmaterenvironsci.comscribd.com The high sulfur content and aromatic nature of this compound make it a candidate for investigation as a corrosion inhibitor for various metals and alloys.
Deeper Understanding of Complex Reaction Networks and Pathways
The reactivity of this compound is largely unexplored. A deeper understanding of its reaction networks and pathways is crucial for unlocking its full synthetic potential.
Future research should focus on:
Reaction Mechanism Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, are needed to elucidate the pathways of its formation and subsequent reactions. Understanding the role of intermediates and transition states will be key to optimizing reaction conditions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govrsc.orgresearchgate.net Theoretical calculations can help to predict reaction outcomes and guide the design of new experiments.
Exploration of Unconventional Reactivity: The interplay between the aromatic thioxanthene and the aliphatic thian ring could lead to unexpected reactivity. Investigating its behavior under a variety of reaction conditions, including thermal, photochemical, and electrochemical stimuli, may reveal novel transformations and reaction pathways.
Design of Next-Generation Thioxanthene-Thian Hybrid Systems with Tuned Reactivity or Spectroscopic Profiles
The modular nature of the synthesis of this compound allows for the systematic modification of both the thioxanthene and thian components.
Future design and synthesis efforts could target:
Substituent Effects: Introducing various electron-donating or electron-withdrawing groups onto the aromatic rings of the thioxanthene core would allow for the fine-tuning of the molecule's electronic and photophysical properties. This could lead to materials with tailored absorption and emission spectra for specific applications.
Thian Ring Modification: The thian ring can be derivatized to introduce additional functionalities. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and solubility of the molecule. The synthesis of fused thioxanthene-thian systems could lead to novel polycyclic aromatic hydrocarbons with unique properties. nih.govacs.orgnih.govfigshare.com
Hybrid Systems for Photodynamic Therapy: Thioxanthene and phenothiazine derivatives have been investigated for their potential in photodynamic therapy (PDT). nih.govresearchgate.netnews-medical.net By attaching photosensitizing moieties to the thioxanthene-thian scaffold, it may be possible to develop new agents for PDT with improved efficacy and targeting capabilities.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
